In Vivo Efficacy vs. Laquinimod: Roquinimex is 20-Fold Less Potent in an EAE Model of MS
In a direct head-to-head comparison of oral immunomodulators in a murine model of multiple sclerosis (experimental autoimmune encephalomyelitis, EAE), laquinimod (ABR-215062) demonstrated approximately 20 times greater potency than roquinimex. This quantitative difference, based on comparative analysis of dose and total exposure required for therapeutic effect, unequivocally establishes roquinimex as the less potent but foundational lead compound [1].
| Evidence Dimension | In vivo potency in EAE model |
|---|---|
| Target Compound Data | Baseline potency (required higher dose/exposure) |
| Comparator Or Baseline | Laquinimod (ABR-215062) |
| Quantified Difference | Laquinimod is approximately 20 times more potent |
| Conditions | Direct comparison based on dose and total exposure in murine acute and chronic relapsing EAE models. |
Why This Matters
This establishes Roquinimex as the critical, low-potency reference standard, essential for calibrating assays and validating the activity of novel, more potent derivatives.
- [1] Brunmark, C., Runström, A., Ohlsson, L., Sparre, B., Brodin, T., Aström, M., & Hedlund, G. (2002). The new orally active immunoregulator laquinimod (ABR-215062) effectively inhibits development and relapses of experimental autoimmune encephalomyelitis. Journal of Neuroimmunology, 130(1-2), 163-172. View Source
